N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide

Description

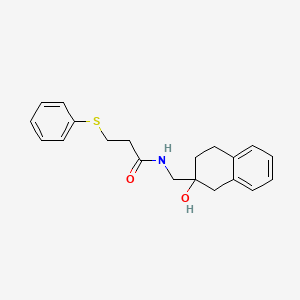

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound characterized by its unique structure, which includes a tetrahydronaphthalene ring, a hydroxyl group, a phenylthio group, and an amide functional group

Properties

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2S/c22-19(11-13-24-18-8-2-1-3-9-18)21-15-20(23)12-10-16-6-4-5-7-17(16)14-20/h1-9,23H,10-15H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYBTPZZFCBAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)CCSC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. One common approach is the reduction of naphthalene to tetrahydronaphthalene, followed by functionalization to introduce the hydroxyl group at the 2-position

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide has shown potential as a bioactive molecule. It may be used in the study of enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents for various diseases.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its ability to undergo various chemical reactions makes it valuable in the synthesis of a wide range of industrial chemicals.

Mechanism of Action

The mechanism by which N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide exerts its effects involves its interaction with specific molecular targets. The phenylthio group may play a role in binding to receptors or enzymes, while the amide group can participate in hydrogen bonding and other interactions. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: This compound shares a similar tetrahydronaphthalene core but differs in the position of the hydroxyl group and the presence of an acetamide group.

5,6,7,8-Tetrahydro-2-naphthylamine: This compound has a similar tetrahydronaphthalene structure but lacks the phenylthio and amide groups.

Uniqueness: N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its specific structure sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 331.4 g/mol. Its structure features a tetrahydronaphthalene core, which is known for its versatility and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 331.4 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to significant biological effects such as anti-inflammatory or anticancer activities .

Molecular Targets

The compound interacts with various enzymes and receptors involved in cellular signaling pathways. Its ability to modulate these pathways suggests potential therapeutic applications in conditions characterized by dysregulated signaling, such as cancer and neurodegenerative diseases.

Study on Dopamine Receptor Agonism

A study investigated the compound's activity as a dopamine D2/D3 receptor agonist. The findings indicated that derivatives of tetrahydronaphthalene exhibited potent agonistic effects on these receptors, suggesting potential applications in treating Parkinson's disease . The study highlighted that certain analogs demonstrated significant in vivo activity in reversing locomotor deficits in animal models.

Antioxidant Activity

Research also demonstrated the compound's antioxidant properties. In vitro studies showed that it could effectively chelate iron and mitigate oxidative stress, which plays a crucial role in neurodegenerative diseases like Parkinson's . This antioxidant activity may contribute to its neuroprotective effects.

Anti-inflammatory Effects

Another area of focus has been the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory conditions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of Intermediate : The starting material 2-hydroxy-1,2,3,4-tetrahydronaphthalene is reacted with an alkylating agent to introduce the methyl group.

- Amidation Reaction : The resultant intermediate undergoes an amidation reaction with phenylthioacetic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Summary of Synthesis Steps

| Step | Description |

|---|---|

| Formation of Intermediate | Reacting 2-hydroxy-1,2,3,4-tetrahydronaphthalene with an alkylating agent |

| Amidation Reaction | Coupling with phenylthioacetic acid using EDCI and HOBt |

Q & A

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

- Analog Synthesis : Modify the phenylthio group to sulfoxide/sulfone or replace tetrahydronaphthalene with indane .

- Biological Testing : Prioritize targets (e.g., COX-2 inhibition) based on docking results .

- Table 2 : SAR of Key Analogs

| Analog | COX-2 IC (µM) | LogP |

|---|---|---|

| Parent Compound | 1.2 | 3.5 |

| Sulfoxide Derivative | 0.8 | 2.9 |

| Indane-Substituted | 2.1 | 4.1 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.